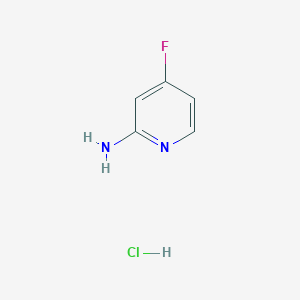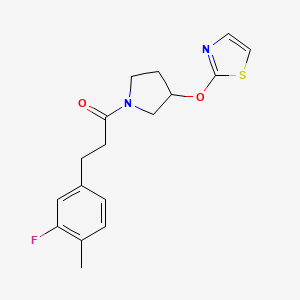
3-(3-Fluoro-4-methylphenyl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and the use of specific catalysts or reagents to achieve the desired product. In the case of compounds related to 3-(3-Fluoro-4-methylphenyl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)propan-1-one, we can look at similar compounds to understand potential synthetic routes. For instance, the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine involved an electrophilic fluorination of a trimethylstannyl precursor, which was obtained through a four-step synthetic approach using palladium catalysis . This method could potentially be adapted for the synthesis of the compound , considering the presence of a fluorophenyl group in its structure.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their reactivity and interaction with biological targets. The crystal structure of a related compound, 3'-[(4-fluorophenyl)carbonyl]-5'-(hydroxymethyl)-4’-phenyl spiro[indole-3,2'-pyrrolidin]-2(1H)-one, reveals a planar molecule with the exception of the pyrrolidin ring, which adopts an envelope conformation . This information suggests that the compound of interest may also exhibit a planar structure in parts of its molecule, potentially affecting its chemical reactivity and interactions.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. While the specific chemical reactions of 3-(3-Fluoro-4-methylphenyl)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)propan-1-one are not detailed in the provided papers, we can infer from related compounds that the presence of a fluorophenyl group could be reactive under electrophilic aromatic substitution conditions . Additionally, the pyrrolidin ring, as seen in related structures, could be involved in nucleophilic reactions or serve as a ligand in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the electrochromic properties of a copolymer of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole with 3,4-ethylene dioxythiophene were studied, showing that the compound can switch between five different colors, indicating a potential for applications in electrochromic devices . This suggests that the compound of interest might also exhibit interesting optical or electronic properties due to the presence of a fluorophenyl group and a heterocyclic thiazole moiety.
Aplicaciones Científicas De Investigación
Anticancer Potential
Novel pyridine-thiazole hybrid molecules, including derivatives of the mentioned compound, have shown significant anticancer properties. These compounds exhibited high antiproliferative activity against different types of tumor cell lines, including carcinomas of colon, breast, lung, glioblastoma, and leukemia, while showing less toxicity towards normal human cells. This suggests a promising potential for these compounds as anticancer agents. The cytotoxic action of these derivatives is thought to be related to inducing genetic instability in tumor cells (Ivasechko et al., 2022).
Imaging Agents and Radiotracers
In the field of imaging, compounds similar to the one have been used in the development of radiotracers for clinical applications. For instance, automated radiosynthesis of tracers containing a related moiety was successful in producing clinically used radiotracers for imaging hypoxia and tau pathology (Ohkubo et al., 2021). These radiotracers show potential for aiding in the diagnosis and treatment monitoring of various medical conditions.
Fluorescent Properties for Cellular Imaging
Thiazole-conjugated compounds, related to the compound , have been synthesized and evaluated for their fluorescent properties. These compounds have been used successfully in cellular imaging, indicating their potential as fluorescent cellular imaging agents. This application is particularly relevant in biomedical research and diagnostics (Gholami et al., 2021).
Propiedades
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c1-12-2-3-13(10-15(12)18)4-5-16(21)20-8-6-14(11-20)22-17-19-7-9-23-17/h2-3,7,9-10,14H,4-6,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUGXWYHODQXPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CCC(C2)OC3=NC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

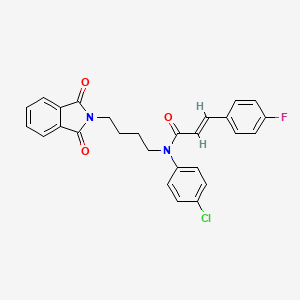
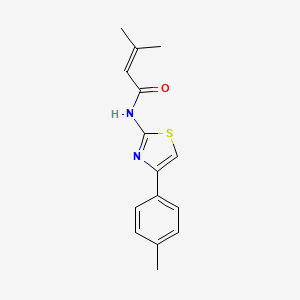
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,5-dimethylphenyl)oxalamide](/img/structure/B2526389.png)
![2-(4-Chlorophenyl)-1,3-diazaspiro[4.5]dec-1-en-4-one](/img/structure/B2526390.png)
![3-Benzyl-5-({2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}methylene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2526391.png)
![1-[(4-Acetylanilino)methyl]pyrrolidine-2,5-dione](/img/structure/B2526392.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2526394.png)

![N-[(3-methanesulfonamidophenyl)methyl]prop-2-enamide](/img/structure/B2526396.png)
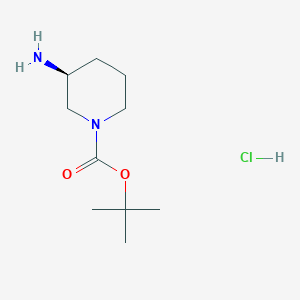
![2-{[1-(Cyclohex-3-ene-1-carbonyl)azetidin-3-yl]methyl}-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2526401.png)
![(1R,5S)-5-Methyl-6-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2526402.png)

